molecular formula C17H13F3N2O2S2 B2993675 2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 932988-25-5

2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

Cat. No.: B2993675
CAS No.: 932988-25-5
M. Wt: 398.42
InChI Key: YLRHMYCEIQHPKA-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a sulfonamide derivative featuring a 2,4-difluorophenyl group attached to a sulfonamide core. The nitrogen of the sulfonamide is connected via an ethyl linker to a 1,3-thiazole ring substituted at position 2 with a 3-fluorophenyl group. This compound’s structural complexity arises from its dual aromatic systems (fluorinated benzene and thiazole) and the ethyl spacer, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves multi-step protocols, including nucleophilic substitutions and cyclization reactions, as seen in analogous compounds .

Properties

IUPAC Name

2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-12-3-1-2-11(8-12)17-22-14(10-25-17)6-7-21-26(23,24)16-5-4-13(19)9-15(16)20/h1-5,8-10,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRHMYCEIQHPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Core

The sulfonamide core is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Sulfonamide Substituents Thiazole Substituents Molecular Weight Key Structural Differences
2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide (Target) 2,4-difluoro 2-(3-fluorophenyl) ~422.4* Reference compound
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide 2-methoxy,4,5-dimethyl 2-(4-chlorophenyl) 436.98 Electron-donating (methoxy) vs. fluorine
2-Fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide 2-fluoro 4-methyl,2-(3-methylphenyl) 390.5 Methyl vs. fluorine on thiazole/benzene
4-Fluoro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide 4-fluoro 2-(pyridin-3-yl) ~393.4† Pyridine vs. fluorophenyl on thiazole

*Calculated based on molecular formula C₁₉H₁₄F₃N₃O₂S₂.
†From .

Key Observations :

  • Fluorine Positioning : Electron-withdrawing fluorine substituents on the sulfonamide (e.g., 2,4-difluoro in the target) may enhance metabolic stability and binding affinity compared to electron-donating groups (e.g., methoxy in , compound 2) .
Thiazole Ring Modifications and SAR

The thiazole ring’s substitution pattern significantly impacts activity:

  • Position 2 Substituents : The 3-fluorophenyl group in the target compound contrasts with 4-chlorophenyl (, compound 2) or 3-methylphenyl (, compound 3). Fluorine’s electron-withdrawing nature may improve membrane permeability compared to bulky methyl or chloro groups .
  • Position 4 vs. 5 Substitution : The target’s thiazole substituent is at position 4, while (compound 3) features a 5-methyl group. Positional differences can affect ring planarity and steric interactions with biological targets.
Physicochemical Properties
  • Solubility and LogP: The target’s fluorinated aromatic systems likely reduce logP compared to non-fluorinated analogs (e.g., compound 7 in with 3,4-dimethoxyphenyl), improving aqueous solubility .

Biological Activity

2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of various diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the sulfonamide class and is characterized by the following chemical structure:

  • Molecular Formula : C18H13F3N4O2S
  • Molecular Weight : 438.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has shown potential as an inhibitor of certain protein kinases involved in cancer progression and other diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit the activity of kinases such as B-Raf and PI3K, which are crucial in signaling pathways that regulate cell growth and survival .
  • Antiproliferative Effects : Research indicates that it exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Efficacy in Cancer Treatment

Recent studies have demonstrated the compound's effectiveness against multiple cancer types. For example:

Cancer Type IC50 (μM) Reference
Breast Cancer0.42
Lung Cancer0.80
Colorectal Cancer<1.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing significant potency.

Case Studies

  • Study on Trypanocidal Activity : A study involving derivatives similar to this compound reported trypanocidal activity with IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei, highlighting its potential for treating parasitic infections .
  • Combination Therapy for Cancer : Another investigation explored the use of this compound in combination with other inhibitors to enhance therapeutic effects against tumors resistant to single-agent therapies . This approach shows promise in overcoming drug resistance.

Research Findings

Numerous studies have focused on the synthesis and evaluation of thiazole-based compounds similar to this compound. These investigations reveal a consistent pattern of biological activity linked to structural modifications.

Summary of Findings:

  • Antiviral Activity : Some derivatives have shown antiviral properties, indicating broader applications beyond oncology .
  • Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial effects comparable to established antibiotics .

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